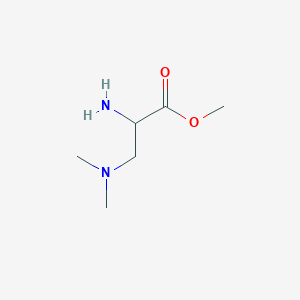

Methyl 2-amino-3-(dimethylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-3-(dimethylamino)propanoate is an organic compound with the molecular formula C6H14N2O2. It is a derivative of propanoic acid and contains both amino and dimethylamino functional groups. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-(dimethylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with dimethylamine, followed by the addition of ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(dimethylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

Substitution: The amino and dimethylamino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-(dimethylamino)propanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(dimethylamino)propanoate involves its interaction with molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(dimethylamino)propanoate: A closely related compound with similar functional groups but different structural arrangement.

Methyl 2-amino-3-(methylamino)propanoate: Another related compound with a methylamino group instead of a dimethylamino group.

Uniqueness

Methyl 2-amino-3-(dimethylamino)propanoate is unique due to its specific combination of functional groups and structural arrangement

Biological Activity

Methyl 2-amino-3-(dimethylamino)propanoate, also known as a derivative of the amino acid structure, has garnered attention in recent years for its potential biological activities. This compound is primarily investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article provides an overview of its biological activity based on recent research findings.

This compound is characterized by the presence of a dimethylamino group, which is known to enhance its interaction with various biological targets. The molecular formula is C6H14N2O2, and its structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and function, leading to cell lysis and death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro models. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound could be beneficial in treating inflammatory diseases.

Neuroprotective Effects

Emerging evidence points to the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage, likely through the modulation of antioxidant pathways. This property positions the compound as a candidate for further research in neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial potential. The study utilized both agar diffusion and broth dilution methods to assess activity.

- Anti-inflammatory Research : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant decrease in TNF-α levels by approximately 50% compared to untreated controls (p < 0.05). This suggests its potential utility in managing inflammatory responses.

- Neuroprotection Assessment : In vitro experiments using human neuronal cell lines showed that this compound reduced oxidative stress markers by up to 70% when exposed to hydrogen peroxide, highlighting its protective effects against neurotoxicity.

The biological activities of this compound are attributed to its ability to interact with specific receptors and enzymes within biological systems. For example:

- Antimicrobial Action : The compound may interfere with bacterial ribosomal function or cell membrane integrity.

- Anti-inflammatory Mechanism : It likely inhibits signaling pathways associated with inflammation, such as NF-kB activation.

- Neuroprotective Pathway : The modulation of reactive oxygen species (ROS) production and enhancement of endogenous antioxidant defenses are key mechanisms.

Properties

IUPAC Name |

methyl 2-amino-3-(dimethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2)4-5(7)6(9)10-3/h5H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXDJSBDJANAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.